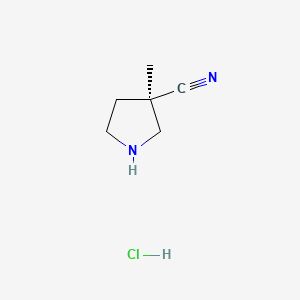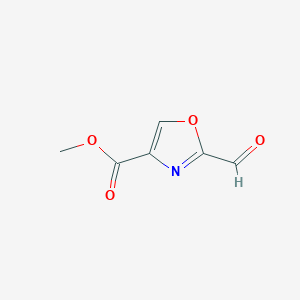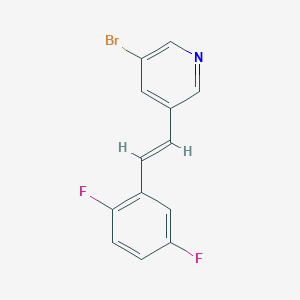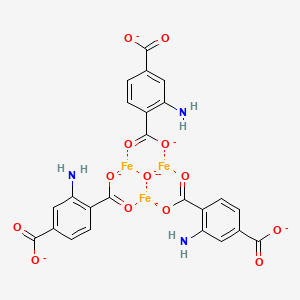
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a pyridine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and amino acids.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with ultrasonic assistance to enhance solubility.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and pyridine ring can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: A similar compound with slight structural differences.
3-[(Pyridin-4-ylmethyl)amino]propanoic acid: Another related compound with a different substitution pattern.
Uniqueness
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring.
Properties
Molecular Formula |
C8H12Cl2N2O2 |
|---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(5-8(11)12)6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1 |
InChI Key |
DDHUXAOSXIGPFO-KLXURFKVSA-N |
Isomeric SMILES |
C1=CN=CC=C1[C@H](CC(=O)O)N.Cl.Cl |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)

![8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)


![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)


